Folic Acid-d2

Overview

Description

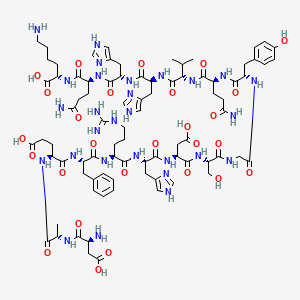

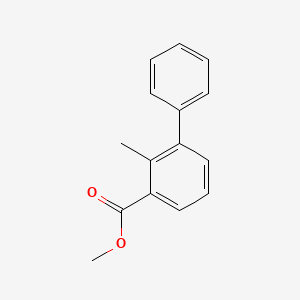

Folic Acid-d2, also known as folate or Vitamin B9, is a member of the B vitamin family and an essential cofactor for enzymes involved in DNA and RNA synthesis . It has a molecular formula of C19H17D2N7O6 and a molecular weight of 443.41 . It is a stable isotope labelled product .

Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple functional groups. The exact structure is not provided in the retrieved papers, but it’s known that it contains a pteridine ring system attached to a para-aminobenzoic acid portion and a glutamate residue .Chemical Reactions Analysis

Folic acid is a redox-active molecule and can undergo oxidation and reduction reactions . It plays a crucial role in various metabolic pathways, including the synthesis of purines, pyrimidines, and methionine before incorporation into DNA or protein .Scientific Research Applications

Synthesis Methodology for Research : A method for synthesizing 3′,5′-[2H2]folic acid (d2-folic acid) was developed for use in studies of folate metabolism in humans. This involved catalytic dehalogenation of 3′,5′-dibromofolate with deuterium gas and a palladium/carbon catalyst, providing a tool for metabolic studies (Gregory & Toth, 1988).

Physicochemical and Thermal Properties : Research on the physicochemical and thermal properties of folic acid revealed alterations in particle size, crystallite size, thermal degradation, and melting point, indicating potential applications in nutraceutical/pharmaceutical formulations (J. S, 2019).

Role in Cardiovascular Health : Studies have suggested that folic acid supplementation could reverse endothelial dysfunction in cardiovascular disease patients. Folic acid improves nitric oxide bioavailability, potentially preventing or reversing the progression of cardiovascular diseases (Stanhewicz & Kenney, 2017).

Influence on Reproduction and Development : Folic acid plays a vital role in various pregnancy outcomes, including prevention of neural tube defects and supporting reproductive health (Tamura & Picciano, 2006).

Folate Production by Probiotic Strains : Certain probiotic strains can produce folates in the human intestine, offering a complementary source of this vitamin for intestinal homeostasis (Strozzi & Mogna, 2008).

Targeting in Nucleic Acids Delivery : Folic acid-conjugated polymers have shown potential in specifically targeting gene delivery systems, particularly in cells that overexpress folate receptors. This application could enhance transfection efficiency (Lam et al., 2009).

Tissue Engineering and Regenerative Medicine : Folic acid's non-toxicity and stability make it a versatile component in tissue engineering therapies and regenerative medicine. Its properties enhance the performance and biological functions of biomaterials for tissue regeneration (Fernández-Villa et al., 2018).

Microbial Infection and Immunomodulation : Folic acid antagonists, utilized for their accelerated metabolic rate, are used to treat various microbial infections and as anti-inflammatory or immunosuppressive drugs (Fernández-Villa et al., 2019).

Mechanism of Action

- Humans cannot synthesize folic acid endogenously, so dietary intake or supplementation is necessary .

- It interacts with enzymes involved in:

- Folate pathway is linked to pyrimidine synthesis via thymidylate synthase (TS), providing dihydrofolate (DHF) to the cycle .

Target of Action

Mode of Action

Biochemical Pathways

Action Environment

Future Directions

There is ongoing research on the potential impact of folic acid on various health conditions, including cancer risk . Future considerations for cancer risk may include gene interactions with nutrients and environmental factors . Moreover, there is a need to continually monitor fortification programs for accurate measures of their effect and the ability to address concerns as they arise .

Biochemical Analysis

Biochemical Properties

Folic Acid-d2 participates in essential one-carbon pathways donating methyl-groups to choline phospholipids, creatine, epinephrine, and DNA . It forms water-insoluble complex compounds with divalent metals (Cu 2+, Fe 2+, Co 2+, etc.) and in biological fluids (blood), it forms stable adducts with these cations .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It can increase DNA de novo point mutations and improve endothelial function by increasing flow-mediated dilation levels .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It plays a role as a cofactor in essential one-carbon pathways donating methyl-groups to choline phospholipids, creatine, epinephrine, and DNA . It also has a role in the elimination of divalent cations from the body .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, using a 2H-folic acid tracer, folate breakdown rates in adult humans were estimated to be approximately 0.5% per day .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, in a study on the effects of folic acid supplementation on endothelial function markers in randomized controlled trials, it was found that folic acid supplementation significantly affected the percentage of flow-mediated dilation .

Metabolic Pathways

This compound is involved in several metabolic pathways. It plays a major role in metabolism, carrying one-carbon units for synthesis of DNA-thymine, methionine, purine, and amino acids .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. Three types of folate and antifolate cellular transporters have been found, differing in tissue localization, substrate affinity, type of transferring, and optimal pH for function .

Subcellular Localization

Current studies are investigating the potential for this compound to be localized in specific compartments or organelles within the cell .

properties

IUPAC Name |

(2S)-2-[[4-[[(2-amino-4-oxo-3H-pteridin-6-yl)-dideuteriomethyl]amino]benzoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,8,12,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30)/t12-/m0/s1/i7D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVBPIULPVIDEAO-AJEQZRFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CN=C2C(=N1)C(=O)NC(=N2)N)NC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N7O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747821 | |

| Record name | N-(4-{[(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)(~2~H_2_)methyl]amino}benzoyl)-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

69022-87-3 | |

| Record name | N-(4-{[(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)(~2~H_2_)methyl]amino}benzoyl)-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: Why synthesize Folic Acid-d2 (specifically deuterated at the 3',5' positions)?

A1: this compound serves as a valuable tool in studying folate metabolism in humans. [, ] By incorporating deuterium, a stable isotope of hydrogen, researchers can track the absorption, distribution, metabolism, and excretion of folic acid in the body. This approach provides critical insights into how our bodies utilize this essential vitamin.

Q2: How does the bioavailability of deuterium-labeled Folic Acid (d2-FA) compare to its hexaglutamyl form (d2-PteGlu6) in humans?

A2: Research indicates that while both forms are bioavailable, d2-FA exhibits substantially greater bioavailability than d2-PteGlu6. [] A study directly comparing the two forms in human subjects found that the bioavailability of d2-PteGlu6 was significantly lower than that of d2-FA when administered orally. This suggests that the human body may absorb and utilize the monoglutamyl form of folate more efficiently.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5H-[1,2,4]Triazolo[1',5':1,5]pyrazolo[3,4-b]pyridine](/img/structure/B588890.png)

![N-Cyclohexyl-N'-[4-(2,3-epoxypropoxy)phenyl]urea-d5](/img/structure/B588899.png)